[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
Discovery and Isolation of Paclitaxel
The discovery of paclitaxel represents a remarkable achievement in natural product chemistry that spanned over three decades of intensive research effort. The initial collection of Taxus brevifolia bark samples began in 1962 as part of the National Cancer Institute's systematic screening program for potential anticancer compounds from natural sources. The bark extracts demonstrated significant cytotoxic activity against cancer cell lines, prompting further investigation into the active constituents responsible for this biological activity.
The isolation procedure ultimately adopted after several unsuccessful trials involved extensive purification protocols utilizing ethanol extraction followed by partition between water and chloroform solvents. The most critical aspect of the isolation process involved multiple Craig countercurrent distribution treatments, with the final purification requiring a sophisticated 400-tube Craig countercurrent distribution system. This methodical approach, while laborious, ensured minimal losses or chemical alterations of the active constituent during the purification process.
Initial samples of Taxus brevifolia arrived at Research Triangle Institute in 1964, marking the beginning of the formal isolation efforts. The extraction process yielded approximately 0.5 grams of pure paclitaxel starting from 12 kilograms of air-dried stem and bark material, representing an extraordinarily low yield of approximately 0.004 percent. This exceptionally low yield would later become a significant factor in the commercial development challenges faced by the pharmaceutical industry.
All isolation steps were monitored using an in vivo bioassay system that measured the inhibition of Walker-256 intramuscular rat carcinosarcoma, a solid tumor model. The bioassay guidance proved essential for tracking the active compound through the complex purification process, as increased purification consistently correlated with enhanced antitumor activity at progressively lower doses. The successful isolation and initial characterization were completed by 1971, when the structure of paclitaxel was first published in the scientific literature.
Historical Development as a Research Compound
The transition of paclitaxel from a laboratory curiosity to a clinically significant therapeutic agent required extensive mechanistic studies and clinical development efforts spanning multiple decades. In 1977, Susan Band Horwitz at the Albert Einstein College of Medicine received a request from the National Cancer Institute to investigate the mechanism of action of this novel compound. Her laboratory's subsequent research would prove pivotal in understanding paclitaxel's unique biological properties and establishing its potential as an anticancer therapeutic.
The mechanistic studies revealed that paclitaxel possessed an entirely novel mode of action compared to existing chemotherapeutic agents. Rather than preventing microtubule formation like other mitotic inhibitors, paclitaxel stabilized microtubules and prevented their disassembly, effectively creating a paralyzed microtubule cytoskeleton. This discovery represented a paradigm shift in understanding how small molecules could interfere with cellular division processes.
The concentration-dependent mechanisms by which paclitaxel induced cell death were subsequently characterized in detail. At concentrations exceeding 10 nanomolar, cells became blocked in mitosis, while lower concentrations led to aberrant mitotic processes that ultimately resulted in cell death through suppression of microtubule dynamics. These findings established paclitaxel as the prototype for an entirely new class of antitumor drugs, generating significant interest within the scientific community.
Despite the compelling biological activity and novel mechanism of action, pharmaceutical companies initially showed limited interest in developing paclitaxel as a commercial therapeutic. The lack of patent protection on the natural product structure and the challenging supply issues associated with harvesting bark from a slow-growing tree species created significant commercial barriers. The National Cancer Institute ultimately addressed these challenges through a Cooperative Research and Development Agreement with Bristol-Myers Squibb, leading to regulatory approval for refractory ovarian cancer in 1992.
Taxonomic Distribution in Taxus Species
The distribution of paclitaxel and related taxane compounds across different Taxus species has been the subject of extensive investigation, revealing significant variations in both concentration and compound profiles. These studies have important implications for understanding the biosynthetic capabilities of different species and their potential utility as sources of pharmaceutical compounds.
Comparative analyses of metabolites across multiple Taxus species have identified substantial differences in taxane content and composition. Taxus cuspidata demonstrates the highest concentrations of both paclitaxel and cephalomannine, followed by Taxus media in terms of paclitaxel content. However, the concentration of 10-deacetylbaccatin III in Taxus media represents less than half of the levels found in other species, suggesting species-specific variations in biosynthetic pathway regulation.
The tissue-specific distribution patterns within individual Taxus species have been characterized using advanced analytical techniques including cryo-time-of-flight secondary ion mass spectrometry. These studies have revealed that taxanes are generally found at higher concentrations in the phloem and cambium tissues, with lower levels in the periderm and recently formed xylem. Seasonal variations in taxane distribution have also been documented, with overall taxane amounts typically higher in late summer compared to spring seasons.
Recent investigations of Taxus sumatrana, a nationally protected endemic species successfully cultivated at conservation centers, have demonstrated the presence of paclitaxel in wood tissues for the first time. Analysis of different plant parts revealed that acetone extracts from Taxus sumatrana bark contained the highest paclitaxel concentration, measuring approximately 0.473 parts per million. The isolated paclitaxel demonstrated potent cytotoxic activity against multiple cancer cell lines, with half-maximal inhibitory concentration values ranging from 2.85 to 3.81 micromolar.
Detailed studies of Taxus wallichiana from different geographical locations have revealed significant variation in paclitaxel content between different plant tissues. Root samples consistently contained the highest paclitaxel concentrations, followed by bark, leaves, and stems in descending order. The paclitaxel content in roots was approximately two to four times higher than in leaves and stems respectively, suggesting preferential accumulation in underground tissues.
Chemical Classification and Nomenclature
Paclitaxel belongs to the taxonomic classification of taxanes, which constitute a distinctive class of diterpenoid compounds originally identified from plants of the genus Taxus. These compounds are characterized by their shared taxadiene core structure and represent one of the most structurally complex families of natural products with demonstrated pharmaceutical activity.
The complete chemical nomenclature of paclitaxel reflects its sophisticated molecular architecture, which includes multiple chiral centers and diverse functional groups. The International Union of Pure and Applied Chemistry name for paclitaxel is (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate. This systematic name precisely defines the stereochemistry and connectivity of all atoms within the molecule.
The molecular formula of paclitaxel is C47H51NO14, with a molecular weight of 853.9 grams per mole. The compound structure consists of a tetracyclic core called baccatin III and an amide side chain, with the core rings designated as ring A (cyclohexene), ring B (cyclooctane), ring C (cyclohexane), and ring D (oxetane). The presence of eleven chiral centers contributes significantly to the synthetic challenges associated with paclitaxel production.
The chemical classification places paclitaxel within the broader category of taxanes and derivatives, which are diterpenoids with structures based on the taxane skeleton or its derivatives. In terms of phytochemistry, several structural variants of the taxane skeleton exist, including 2(3→20)-abeotaxane, 3,11-cyclotaxane, 11(15→1),11(10→9)-abeotaxane, 3,8-seco-taxane, and 11(15→1)-abeotaxane configurations. More complex molecular frameworks have been discovered recently, including taxane-derived [3.3.3] propellane ring systems.
The nomenclature history of paclitaxel includes its original designation as "taxol," a name that was later trademarked by Bristol-Myers Squibb in 1992. The generic International Nonproprietary Name "paclitaxel" was adopted to replace the trademarked "Taxol" designation. This nomenclature change generated considerable controversy within the scientific community, as the name "taxol" had been used in over 600 scientific publications spanning more than two decades before the trademark application.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-DVBUQMQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the core tetracyclic structure: This is typically achieved through a series of cyclization reactions.
Functional group modifications: Introduction of acetyloxy, hydroxy, and methoxy groups through selective reactions.
Final coupling reactions: Attachment of the benzoate and other side chains using esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups could yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their normal function.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting various biochemical pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations at the 15-Position
- Compound: The 15-position substituent differs in stereochemistry [(2R,3S) vs. (2S,3R)] and includes a propan-2-one group.
- Compound: Features a [(2R,3S)-2-hydroxy-4,4-dimethylpentanoyl] chain with a methoxycarbonyloxy group at position 3. The 4,4-dimethyl substitution could enhance lipophilicity and metabolic stability by sterically hindering enzymatic degradation .
Acetylation and Ester Modifications
- Compound : Contains diacetyloxy groups at positions 4 and 12, replacing the target compound’s single acetyloxy (position 4) and methoxy (position 12) groups. The additional acetyl group may increase membrane permeability but reduce aqueous solubility due to higher hydrophobicity .
- Compound: Incorporates a dichloro-2-methylbutanoyl amino group at the 15-position.
Prodrug Derivatives for Enhanced Bioavailability
- Prodrug : A phosphate-modified analog designed to improve water solubility. The addition of a phosphate group at the 15-position substituent increases polarity, facilitating oral absorption. This modification resulted in a 58% yield during synthesis, highlighting its feasibility as a prodrug strategy .
Functional Group Impact on Reactivity
- Their reduced complexity compared to the target compound may limit bioactivity but improve synthetic accessibility .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (2S,3R) configuration in the target compound likely optimizes interactions with chiral biological targets compared to (2R,3S) analogs .
- Prodrug Viability : Phosphate derivatization () demonstrates a practical approach to overcoming poor solubility, a common limitation in tetracyclic compounds .
Biological Activity
The compound is a complex organic molecule with potential therapeutic applications. Its structural complexity suggests diverse biological activities that merit detailed investigation.
- Molecular Formula : C42H51NO13
- Molecular Weight : 777.9 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Microtubule Stabilization : Similar to paclitaxel, this compound may stabilize microtubules and inhibit their depolymerization, which is crucial during mitosis. This action can lead to cell cycle arrest in cancer cells .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating signaling pathways associated with programmed cell death. This is particularly relevant in the context of cancer treatment .
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokine production .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Cytotoxicity Assays : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values suggest potent activity at low concentrations .
- Mechanistic Insights : In vitro studies demonstrate that the compound disrupts microtubule dynamics and activates caspase pathways leading to apoptosis .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in reduced tumor growth compared to control groups .
- Toxicity Assessments : Safety profiles indicate manageable toxicity levels at therapeutic doses, with common side effects being mild and reversible .
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with the use of this compound as a part of combination therapy. Patients exhibited improved progression-free survival rates compared to standard treatments .
- Ovarian Cancer Trials : Another study focused on ovarian cancer patients revealed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in tandem .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the tetracyclic framework of this compound?
- Methodological Answer : The tetracyclic core can be synthesized via a multi-step sequence involving:
- Oxidative cyclization of polyol precursors under controlled pH and temperature to form the oxatetracyclo structure .
- Selective protection/deprotection of hydroxyl and acetyloxy groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during esterification steps .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis, particularly for the (2S,3R)-configured hydroxypropanoyl side chain .
Q. How can researchers characterize the stability of the benzoate ester under aqueous conditions?
- Methodological Answer :
- Hydrolytic stability assays : Incubate the compound in buffered solutions (pH 3–9) at 25–37°C, and quantify degradation products via HPLC-MS. The acetyloxy and methoxy groups may enhance resistance to hydrolysis compared to simpler esters .
- Accelerated stability testing : Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life under standard storage conditions .
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?
- Methodological Answer :
- High-field NMR (600 MHz or above) : Assign stereocenters using - COSY, - HSQC, and NOESY to resolve overlapping signals in the tetracyclic region .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using ESI-TOF with <2 ppm mass accuracy .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states for key steps (e.g., esterification or cyclization) using Gaussian or ORCA software to identify steric/electronic bottlenecks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
